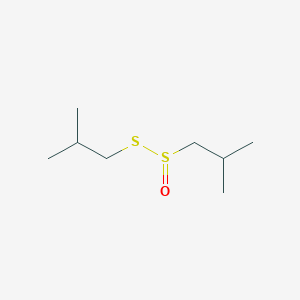
S-isobutyl 2-Methylpropane-1-sulfinothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-isobutyl 2-Methylpropane-1-sulfinothioate: is a chemical compound with the molecular formula C8H18OS2 and a molecular weight of 194.36 g/mol . This compound is primarily used in research and development settings and has various applications in chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-isobutyl 2-Methylpropane-1-sulfinothioate typically involves the oxidation of disulfides to thiolsulfinates. One method involves using hydrogen peroxide and a cyclic seleninate ester catalyst . This process is valuable due to its mild conditions and the ability to produce thiolsulfinates as the principal products.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: S-isobutyl 2-Methylpropane-1-sulfinothioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form thiolsulfinates.
Reduction: It can be reduced under specific conditions to yield different sulfur-containing products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and cyclic seleninate ester catalysts are commonly used.
Reduction: Various reducing agents can be employed, depending on the desired product.
Substitution: Different nucleophiles can be used to achieve substitution reactions.
Major Products Formed:
Thiolsulfinates: Formed during oxidation reactions.
Reduced Sulfur Compounds: Formed during reduction reactions.
Scientific Research Applications
Chemistry: S-isobutyl 2-Methylpropane-1-sulfinothioate is used in organic synthesis and as a reagent in various chemical reactions .
Biology and Medicine: The compound’s potential applications in biology and medicine are still under investigation. It may have uses in developing new pharmaceuticals and studying biological pathways involving sulfur compounds.
Industry: In industrial settings, this compound can be used in the synthesis of other chemicals and as an intermediate in various production processes .
Mechanism of Action
The mechanism by which S-isobutyl 2-Methylpropane-1-sulfinothioate exerts its effects involves its ability to undergo oxidation and reduction reactions. These reactions can alter the compound’s structure and reactivity, making it useful in various chemical processes .
Comparison with Similar Compounds
®-2-Methylpropane-2-sulfinamide: Another sulfur-containing compound with similar reactivity.
Isobutylene: A hydrocarbon with a similar structure but different chemical properties.
Uniqueness: S-isobutyl 2-Methylpropane-1-sulfinothioate is unique due to its specific functional groups and reactivity, making it valuable in specialized chemical reactions and research applications .
Biological Activity
S-isobutyl 2-Methylpropane-1-sulfinothioate is a compound of interest due to its potential biological activities, particularly in the context of antioxidant properties and interactions with thiol-containing compounds. This article explores the biological activity of this sulfinothioate, presenting relevant data, case studies, and research findings.
This compound is a member of the sulfinothioate class, characterized by the presence of a sulfinyl group (R-SO-R') attached to a thioether. Its molecular formula is C5H11OS, and it is structurally related to other organosulfur compounds known for their biological activity.
The primary biological activity associated with this compound involves its role in redox reactions, particularly as an antioxidant. This compound can participate in the oxidation-reduction processes involving thiols, leading to the formation of thiolsulfinates. Thiolsulfinates have been shown to exhibit various biological properties, including:
- Antioxidant Activity : Thiolsulfinates can scavenge free radicals and reduce oxidative stress.
- Modulation of Enzymatic Activity : They may influence the activity of enzymes involved in redox homeostasis.
- Potential Anticancer Properties : Some studies suggest that compounds with similar structures can inhibit tumor growth by modulating cellular signaling pathways.
Case Studies
-
Oxidation Reactions :
Research has demonstrated that this compound can be synthesized through the oxidation of disulfides using hydrogen peroxide in the presence of catalytic agents. This process yields thiolsulfinates as primary products, which are biologically relevant due to their antioxidant properties . -
Biological Assays :
In vitro studies have shown that thiolsulfinates derived from this compound exhibit significant antioxidant activity. These compounds effectively reduce lipid peroxidation and protect cellular components from oxidative damage . -
Enzyme Interaction Studies :
Investigations into the interaction between this compound and various enzymes have revealed that it may modulate the activity of glutathione peroxidase (GPx), a critical enzyme in protecting cells from oxidative stress. This modulation could enhance the enzyme's ability to detoxify harmful peroxides .
Data Tables
| Study | Method | Findings |
|---|---|---|
| Study 1 | Oxidation of disulfides | Successful synthesis of thiolsulfinates; antioxidant activity confirmed |
| Study 2 | In vitro assays | Significant reduction in lipid peroxidation; protective effect on cells |
| Study 3 | Enzyme interaction | Modulation of GPx activity; enhanced detoxification capacity |
Properties
Molecular Formula |
C8H18OS2 |
|---|---|
Molecular Weight |
194.4 g/mol |
IUPAC Name |
2-methyl-1-(2-methylpropylsulfinylsulfanyl)propane |
InChI |
InChI=1S/C8H18OS2/c1-7(2)5-10-11(9)6-8(3)4/h7-8H,5-6H2,1-4H3 |
InChI Key |
OMSCVCYVENVLIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CSS(=O)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















